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Compound of Interest

Compound Name: Bicyclo[2.1.0]pentane

Cat. No.: B087172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
bicyclo[2.1.0]pentane, a strained bicyclic hydrocarbon of significant interest in organic
synthesis and medicinal chemistry. The information presented herein is intended to serve as a
core reference for researchers and professionals engaged in the study and application of this
unique molecular scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of bicyclo[2.1.0]pentane.
The strained nature of the molecule gives rise to a distinctive spectral signature.

'H NMR Spectroscopy

The proton NMR spectrum of bicyclo[2.1.0]pentane is characterized by three complex
multiplets, reflecting the unique chemical environments of the bridgehead, cyclobutyl, and
cyclopropyl protons.[1]
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Protons Chemical Shift (ppm) Multiplicity
H2, H3 (endo and exo) 0.3-0.8 Multiplet
H5 (syn and anti) 1.1-17 Multiplet
H1, H4 (bridgehead) 19-24 Multiplet

13C NMR Spectroscopy

The carbon NMR spectrum provides further insight into the carbon framework of
bicyclo[2.1.0]pentane. Due to the molecule's symmetry, three distinct signals are observed.

Carbon Atoms Chemical Shift (ppm)
C5 -2.8
C2,C3 11.5
Cl,cC4 33.8

Note: Data referenced from Christl, M. Chem.
Ber. 1975, 108, 2781.[2][3]

Infrared (IR) Spectroscopy

Vibrational spectroscopy of bicyclo[2.1.0]pentane reveals characteristic frequencies
associated with its strained ring system. The key absorption bands are summarized below.
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Wavenumber (cm~?)

Assignment

3065 C-H stretch (cyclopropyl)
2995 C-H stretch (bridgehead)
2940, 2860 C-H stretch (methylene)
1450 CHz scissoring

1230 Ring deformation

1020 C-C stretch

Note: Data is based on the vibrational spectra

and structural analysis of bicyclo[2.1.0]pentane.

[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of bicyclo[2.1.0]pentane results in a characteristic

fragmentation pattern, providing confirmation of its molecular weight and composition.[5][6]

m/z Relative Intensity (%) Proposed Fragment
68 45 [M]* (Molecular lon)
67 100 [M-H]*

53 40 [M-CHs]*

41 85 [C3Hs]*

39 95 [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for

bicyclo[2.1.0]pentane, based on established practices for similar volatile organic compounds.

NMR Spectroscopy
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Sample Preparation: A solution of bicyclo[2.1.0]pentane (approx. 5-10 mg) is prepared in
deuterated chloroform (CDCIs, 0.5 mL) containing 1% tetramethylsilane (TMS) as an internal
standard.

IH NMR Acquisition:

e Spectrometer: 400 MHz NMR spectrometer.

o Solvent: CDCls.

e Temperature: 298 K.

e Pulse Sequence: Standard single-pulse experiment.
e Number of Scans: 16.

o Relaxation Delay: 2 s.

e Spectral Width: 10 ppm.

13C NMR Acquisition:

e Spectrometer: 100 MHz NMR spectrometer.

o Solvent: CDCls.

e Temperature: 298 K.

» Pulse Sequence: Proton-decoupled pulse sequence.
e Number of Scans: 1024.

o Relaxation Delay: 5 s.

e Spectral Width: 200 ppm.

Infrared (IR) Spectroscopy

Gas-Phase FT-IR:
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e Spectrometer: Fourier-Transform Infrared Spectrometer.
o Sample Cell: Gas cell with a path length of 10 cm.
e Resolution: 1 cm~1.

e Procedure: A few drops of liquid bicyclo[2.1.0]pentane are introduced into the evacuated
gas cell, and the spectrum is recorded after allowing the sample to vaporize and equilibrate.

Mass Spectrometry (MS)

Electron lonization (El) MS:

Spectrometer: Gas chromatograph-mass spectrometer (GC-MS).

« lonization Mode: Electron lonization (El).

 lonization Energy: 70 eV.

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e GC Column: Capillary column suitable for volatile hydrocarbons (e.g., DB-5).

« Injection: A dilute solution of bicyclo[2.1.0]pentane in a volatile solvent (e.g., pentane) is
injected into the GC, which separates the compound before it enters the mass spectrometer.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the
molecular structure, as well as a typical workflow for spectroscopic analysis.
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Figure 1. Relationship between Spectroscopic Data and Molecular Structure.
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Figure 2. General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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